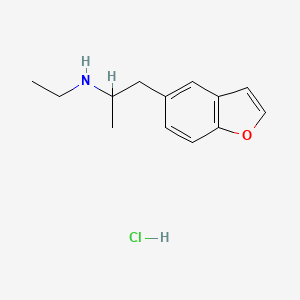

1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride

概要

説明

5-EAPB (塩酸塩) は、1-(ベンゾフラン-5-イル)-N-エチルプロパン-2-アミン塩酸塩としても知られており、ベンゾフラン系に属する合成化合物です。構造的に、5-MAPB や 5-APB などの他のエンタクトジェニックなアンフェタミンと関連しています。 この化合物は、その潜在的な精神作用と、他の既知の精神作用物質との構造的類似性から、科学研究で注目を集めています .

準備方法

合成経路と反応条件

5-EAPB (塩酸塩) の合成は、通常、以下の手順で進行します。

ベンゾフランコアの形成: 最初のステップでは、ベンゾフランコアの合成が関与します。これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。

アルキル化: 次に、ベンゾフランコアはエチルアミンを使用してアルキル化され、N-エチルプロパン-2-アミン側鎖が導入されます。このステップでは、通常、水素化ナトリウムまたは炭酸カリウムなどの強塩基を使用し、アミン基を脱プロトン化することで、求核置換反応を促進します。

工業生産方法

5-EAPB (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率と純度を最大化するための反応条件の最適化、連続フローリアクターの採用、規制基準を満たすための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類

5-EAPB (塩酸塩) は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

置換: ベンゾフラン環は、硝酸またはハロゲンなどの試薬を使用して、触媒の存在下でニトロ化またはハロゲン化などの求電子置換反応を起こすことができます.

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 塩素、臭素などのハロゲンは、塩化アルミニウムなどのルイス酸触媒の存在下で使用されます。

主な生成物

酸化: ケトン、カルボン酸。

還元: アルコール、アミン。

置換: ハロゲン化ベンゾフラン、ニトロベンゾフラン。

科学研究への応用

5-EAPB (塩酸塩) は、さまざまな科学研究への応用について研究されています。

化学: 新しい精神作用物質の同定と定量化のための分析化学における基準物質として使用されます。

生物学: 神経伝達物質系への影響、特にセロトニン受容体との相互作用について調査されています。

医学: エンタクトジェニック物質の作用機序とその治療の可能性を研究するための潜在的な用途。

科学的研究の応用

5-EAPB (hydrochloride) has been studied for various scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of novel psychoactive substances.

Biology: Investigated for its effects on neurotransmitter systems, particularly its interaction with serotonin receptors.

Medicine: Potential applications in studying the mechanisms of action of entactogenic substances and their therapeutic potential.

Industry: Utilized in forensic science for the detection of designer drugs in biological samples.

作用機序

5-EAPB (塩酸塩) の作用機序は、脳内の神経伝達物質系との相互作用に関与しています。特に 5-HT2C 受容体を標的にするセロトニン受容体アゴニストとして作用すると考えられています。さらに、トリプルモノアミン再取り込み阻害剤として機能し、シナプス間隙におけるセロトニン、ドーパミン、ノルエピネフリンのレベルに影響を与えている可能性があります。 これにより、神経伝達物質の活動が上昇し、精神作用と関連付けられています .

類似化合物との比較

類似化合物

- 5-MAPB (1-(ベンゾフラン-5-イル)-N-メチルプロパン-2-アミン)

- 5-APB (1-(ベンゾフラン-5-イル)プロパン-2-アミン)

独自性

5-EAPB (塩酸塩) は、ベンゾフラン環上の特定の置換パターンと、N-エチルプロパン-2-アミン側鎖の存在によりユニークです。この構造上の変異は、5-MAPB や 5-APB などの類似化合物と比較して、薬理学的プロファイルと効力に違いをもたらす可能性があります。 これらの化合物はすべてエンタクトジェニックな特性を共有していますが、正確な効果と効力は、分子構造によって異なる可能性があります .

特性

IUPAC Name |

1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEXOIDIYJUVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823776-22-2 | |

| Record name | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823776222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LF6C2265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)